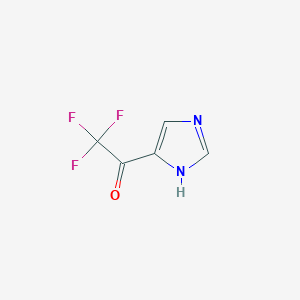

2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)3-1-9-2-10-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRWRNCRULZQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340530 | |

| Record name | 2,2,2-trifluoro-1-(1H-imidazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105480-28-2 | |

| Record name | 2,2,2-trifluoro-1-(1H-imidazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone typically involves the reaction of imidazole derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of imidazole N-oxides.

Reduction: Reduction of the imidazole ring can yield various hydrogenated derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Hydrogenated imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues

a. 2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone (9f)

- Structure: A trifluoromethylphenyl group is attached to the ethanone moiety, with the imidazole nitrogen at the 1-position.

- Key Differences : The trifluoromethyl group is on the phenyl ring rather than the acetyl group, altering electronic effects and steric bulk.

- Synthesis: Prepared via alkylation of 1H-imidazole with α-bromoacetophenone derivatives .

b. 2-(Trifluoroacetyl)imidazole (CAS 105480-29-3)

- Structure : The trifluoroacetyl group is attached to the 2-position of the imidazole ring.

- Key Differences : Positional isomerism at the imidazole ring affects hydrogen bonding and reactivity. The 2-position substitution may reduce stability compared to the 4-position due to steric hindrance .

c. 2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanones (6a–f)

- Structure: Feature a triphenylimidazole core with varied substituents (e.g., -OCH₃, -NO₂) on the ethanone group.

- Key Differences : Bulky substituents increase molecular weight (e.g., 459.54 g/mol for 6a) and modulate solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|---|

| 2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone | 164.09 | Not reported | Organic solvents | 1.2 |

| 2-(Trifluoroacetyl)imidazole | 164.08 | Not reported | THF, DCM | 0.9 |

| 6a (R = -C₆H₅(P-OCH₃)) | 459.54 | 120–125 | DMSO, Ethanol | 3.8 |

| 9f | 268.22 | Not reported | Acetonitrile | 2.5 |

- Key Trends : Fluorinated compounds exhibit lower LogP values due to the electronegativity of fluorine, enhancing water solubility. Bulkier substituents (e.g., triphenyl groups) increase hydrophobicity .

Biological Activity

2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone, with the chemical formula CHFNO and a molecular weight of 164.09 g/mol, is a fluorinated compound characterized by a trifluoromethyl group attached to an imidazole ring. This unique structure imparts distinct electronic properties that influence its biological interactions and potential therapeutic applications. Research has indicated that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

The compound features:

- Molecular Formula : CHFNO

- Molecular Weight : 164.09 g/mol

- CAS Number : 105480-28-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethyl group enhances the compound's binding affinity towards enzymes and receptors, while the imidazole moiety facilitates hydrogen bonding and other interactions crucial for its bioactivity.

Key Interactions:

- Enzyme Inhibition : The compound has been identified as an inhibitor of heme oxygenase 1 (HO-1), which plays a critical role in cellular protection against oxidative stress and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease therapeutics.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Studies

A study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated that the compound demonstrated significant inhibitory action against several bacterial strains.

Anticancer Properties

Research has shown that compounds containing imidazole rings can exhibit anticancer properties. The trifluoromethyl group may enhance the selectivity of these compounds towards cancer cells by modulating their interaction with specific molecular targets.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | CHFNO | Trifluoromethyl group; imidazole at position 4 | Enhanced reactivity due to trifluoromethyl group |

| 2,2,2-Trifluoro-1-(1H-imidazol-5-yl)ethanone | CHFNO | Imidazole at position 5 | Different binding characteristics |

| Trifluoroacetylimidazole | CHFN | Contains trifluoroacetyl group | Lacks ethanone functionality |

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various imidazole derivatives, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on cancer cell lines demonstrated that this compound could induce apoptosis in colorectal cancer cells through the modulation of HO-1 activity. The results suggest potential therapeutic applications in oncology.

Q & A

Q. What are the established synthetic routes for 2,2,2-trifluoro-1-(1H-imidazol-4-yl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis of imidazole-containing ketones often involves multi-step strategies. For example, 1-(1H-imidazol-4-yl)ethanone (a structural analog) is synthesized via nucleophilic addition of methylmagnesium bromide to 1H-imidazole-4-carbonitrile, achieving ~46% yield . To introduce the trifluoroacetyl group, fluorinating agents like trifluoroacetic anhydride or direct acylation with trifluoroacetyl chloride under anhydrous conditions (e.g., in THF with NaH as a base) may be employed. Reaction temperature and stoichiometry are critical: excess trifluoroacetylating reagent and low temperatures (−78°C) minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy : The carbonyl (C=O) stretch of the trifluoroacetyl group appears at ~1700–1750 cm⁻¹, while the imidazole ring vibrations occur at 1500–1600 cm⁻¹. Trifluoromethyl C-F stretches are observed near 1100–1200 cm⁻¹ .

- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ≈ −60 to −70 ppm). In ¹H NMR, imidazole protons resonate at δ 7.5–8.5 ppm, with coupling patterns revealing substitution positions .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural validation. Hydrogen bonding between the ketone oxygen and imidazole NH can be resolved, aiding in understanding crystallographic packing .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the imidazole ring in nucleophilic substitution or coordination chemistry?

The trifluoromethyl group decreases electron density on the imidazole ring, making it less susceptible to electrophilic aromatic substitution but enhancing stability toward oxidation. Computational studies (DFT) reveal increased positive charge on the imidazole N3 atom, favoring coordination with metal ions like Zn²⁺ or Cu²⁺. This property is exploitable in designing metal-organic frameworks (MOFs) or catalysts .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethyl-imidazole derivatives?

Discrepancies in antimicrobial or antiproliferative activity often arise from variations in assay conditions (e.g., cell lines, concentrations). For example, imidazole derivatives with trifluoromethyl groups show IC₅₀ values ranging from 5–50 µM in cancer cell lines, depending on substituent orientation. Validated protocols include:

Q. What computational methods are suitable for predicting the tautomeric stability of this compound in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model tautomeric equilibria between 1H- and 3H-imidazole forms. Solvent effects (PCM models) reveal polar solvents (e.g., DMSO) stabilize the 1H-tautomer due to stronger hydrogen bonding with the ketone group. Free energy differences <2 kcal/mol suggest tautomeric coexistence, impacting reactivity in synthetic applications .

Methodological Guidance

Q. How to optimize crystallization conditions for X-ray analysis of this compound?

- Use slow evaporation from a 1:1 mixture of dichloromethane and hexane at 4°C.

- Add a trace of ethanol to enhance hydrogen-bonded network formation.

- SHELXTL (Bruker) or OLEX2 software suites are recommended for structure refinement, with R-factor thresholds <5% for high reliability .

Q. What are the best practices for analyzing by-products in trifluoroacetylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.